molecular formula C7H12O4 B6151512 3,3-dimethyl-1,4-dioxane-2-carboxylic acid CAS No. 1707364-90-6

3,3-dimethyl-1,4-dioxane-2-carboxylic acid

Cat. No.: B6151512
CAS No.: 1707364-90-6
M. Wt: 160.17 g/mol
InChI Key: SRESANIHJGCUBN-UHFFFAOYSA-N
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Description

3,3-dimethyl-1,4-dioxane-2-carboxylic acid: is an organic compound with the molecular formula C7H12O4. It is a derivative of dioxane, characterized by the presence of two oxygen atoms in a six-membered ring structure. This compound is notable for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-dimethyl-1,4-dioxane-2-carboxylic acid typically involves the reaction of acetone with malonic acid in the presence of acetic anhydride and sulfuric acid. This method, originally developed for the synthesis of Meldrum’s acid, can be adapted for the preparation of this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3,3-dimethyl-1,4-dioxane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, 3,3-dimethyl-1,4-dioxane-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis .

Biology and Medicine: Its unique structure allows for the design of novel therapeutic agents targeting specific biological pathways .

Industry: In the industrial sector, this compound is used in the production of polymers and other materials. Its properties contribute to the development of high-performance materials with specific characteristics .

Mechanism of Action

The mechanism of action of 3,3-dimethyl-1,4-dioxane-2-carboxylic acid involves its interaction with specific molecular targets. The compound can form stable complexes with various enzymes and receptors, modulating their activity. This interaction can influence biological pathways and lead to desired therapeutic effects.

Comparison with Similar Compounds

Uniqueness: 3,3-dimethyl-1,4-dioxane-2-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical and physical properties. These characteristics make it particularly useful in specialized applications in chemistry, biology, and industry .

Properties

CAS No.

1707364-90-6

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

3,3-dimethyl-1,4-dioxane-2-carboxylic acid

InChI

InChI=1S/C7H12O4/c1-7(2)5(6(8)9)10-3-4-11-7/h5H,3-4H2,1-2H3,(H,8,9)

InChI Key

SRESANIHJGCUBN-UHFFFAOYSA-N

Canonical SMILES

CC1(C(OCCO1)C(=O)O)C

Purity

95

Origin of Product

United States

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